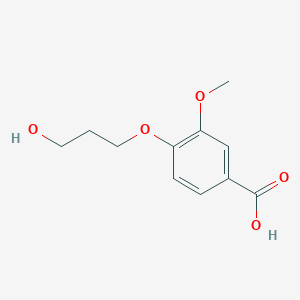![molecular formula C14H18O2 B8691787 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE](/img/structure/B8691787.png)
2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE: is an organic compound that features a cyclohexanone ring substituted with a 3-methoxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE typically involves the alkylation of cyclohexanone with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface coatings.
Wirkmechanismus
The mechanism of action of 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy group and the cyclohexanone ring play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-(3-Methoxyphenyl)-cyclohexanone: Similar structure but lacks the benzyl group.
2-(4-Methoxybenzyl)-cyclohexanone: Similar structure but with a methoxy group at the para position.
2-(3-Methoxybenzyl)-cyclopentanone: Similar structure but with a cyclopentanone ring instead of cyclohexanone.
Uniqueness: 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE is unique due to the presence of both the methoxybenzyl group and the cyclohexanone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H18O2 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2-[(3-methoxyphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-16-13-7-4-5-11(10-13)9-12-6-2-3-8-14(12)15/h4-5,7,10,12H,2-3,6,8-9H2,1H3 |
InChI-Schlüssel |
KFTYDTJYPQAGHY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CC2CCCCC2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
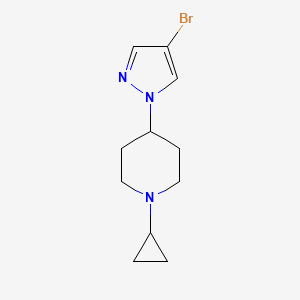

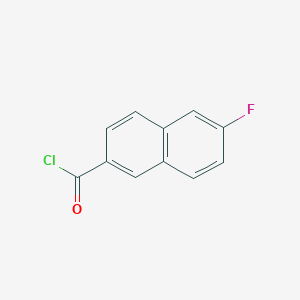
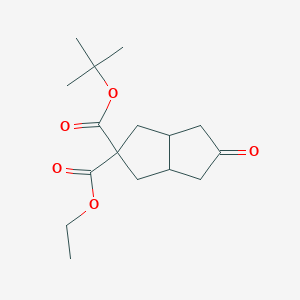
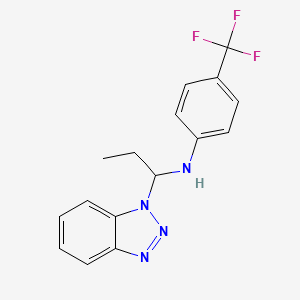
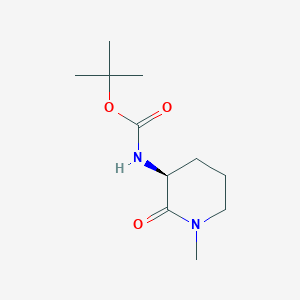
![1-bromo-2-[(1E)-2-nitroethenyl]benzene](/img/structure/B8691756.png)
![3(2H)-Benzofuranone, 6-hydroxy-2-[(3-hydroxyphenyl)methylene]-](/img/structure/B8691758.png)
![Ethanone, 1-[4-(2-aminopropyl)-1-piperazinyl]-](/img/structure/B8691761.png)
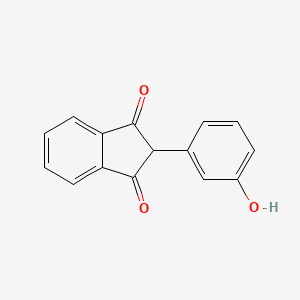
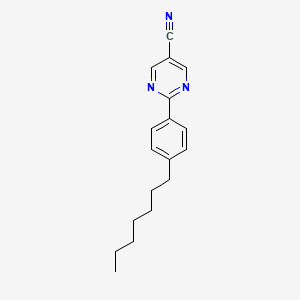

![2-[1-(3-chloro-pyrazin-2-yl)-piperidin-4-yl]-5-cyclopropyl-1H-benzoimidazole](/img/structure/B8691800.png)
